molecular formula C11H14BrNO2 B2644970 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine CAS No. 2167451-09-2

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine

Cat. No.: B2644970
CAS No.: 2167451-09-2
M. Wt: 272.142
InChI Key: GCBFMBPPAKPGPD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is a brominated pyridine derivative featuring a tetrahydropyran (oxane) ring attached via a methoxy group at the 2-position. Pyridine derivatives with bromine and alkoxy substituents are critical intermediates in pharmaceutical and materials science due to their reactivity and ability to modulate electronic properties .

Properties

IUPAC Name

5-bromo-2-(oxan-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-10-3-4-11(13-6-10)15-8-9-2-1-5-14-7-9/h3-4,6,9H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBFMBPPAKPGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)COC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine typically involves the reaction of 5-bromo-2-hydroxypyridine with oxan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 5-substituted-2-[(oxan-3-yl)methoxy]pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides or other oxidized products.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Bromo-2-[(oxan-3-yl)methoxy]pyridine with structurally related pyridine derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight CAS RN Key Properties/Applications References
5-Bromo-2-methoxypyridine -OCH₃ at C2, -Br at C5 188.02 13472-85-0 Precursor for kinase inhibitors; bp 195°C, d 1.56
5-Bromo-2-ethoxy-3-methoxypyridine -OCH₃ at C3, -OCH₂CH₃ at C2 232.08 494747-09-0 Structural analog with enhanced lipophilicity; used in crystallography studies
5-Bromo-2-methoxy-3-methylpyridine -OCH₃ at C2, -CH₃ at C3 202.05 22591176 Refractive index 1.554; potential intermediate for anticancer agents
5-Bromo-2-chloro-3-methoxypyridine -Cl at C2, -OCH₃ at C3 222.47 HB391 series High-cost reagent (JPY 250/g); used in Suzuki couplings
5-Bromo-2-(4-methoxybenzyloxy)pyridine -OCH₂(4-MeO-C₆H₄) at C2 324.16 - Industrial research use; GHS-compliant safety protocols
3-Bromo-5-methoxypyridine -Br at C3, -OCH₃ at C5 188.02 50720-12-2 Pharmaceutical intermediate; molecular weight 188.02
5-Bromo-2-(pyrrolidin-1-yl)pyridine -N(C₄H₈) at C2 227.1 210963-93-2 Yellow solid; air-sensitive; used in organohalide synthesis

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Hydroxyl Groups : Compounds with hydroxyl groups (e.g., m-hydroxyphenyl derivatives) exhibit superior antiproliferative activity compared to methoxy analogs, as seen in kinase inhibitors . However, the oxan-3-yl methoxy group in the target compound may confer unique pharmacokinetic properties due to its bicyclic structure.
  • Halogen Position : Bromine at C5 (vs. C3 in 3-bromo-5-methoxypyridine) alters electronic distribution, impacting reactivity in cross-coupling reactions .

Physicochemical and Structural Insights

  • NMR Profiles : 5-Bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine shows distinct ¹H NMR signals (δ 7.4–8.5 ppm for aromatic protons) and ¹³C NMR peaks (101–150 ppm), reflecting electron-withdrawing effects of bromine and alkoxy groups .
  • Crystallography: Derivatives like methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate form π–π stacked chains, suggesting similar supramolecular interactions for the oxan-3-yl analog .

Biological Activity

5-Bromo-2-[(oxan-3-yl)methoxy]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a methoxy group attached to an oxan-3-yl moiety on the pyridine ring. This unique structural arrangement is believed to enhance its reactivity and solubility, making it a promising candidate for further studies in medicinal chemistry.

Property Description
Molecular Formula C₁₁H₁₃BrN₁O₂
Molecular Weight 272.13 g/mol
Solubility Soluble in organic solvents like DMF and DMSO
Structural Features Bromine at position 5, methoxy group, oxan-3-yl moiety

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

  • Inhibition Studies : In vitro tests revealed that the compound significantly inhibited bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/ml against S. aureus .
  • Biofilm Inhibition : The compound has demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer properties of this compound are currently under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .
  • Apoptosis Induction : Mechanistic studies suggest that it activates caspase pathways, promoting programmed cell death in various cancer cell lines .

The biological activity of this compound is thought to be mediated through several molecular interactions:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity and disrupting cellular processes.
  • Hydrogen Bonding : The oxan moiety can form hydrogen bonds with biological targets, enhancing binding affinity .

Further research is required to elucidate the precise molecular targets involved and the pathways affected by this compound.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against E. coli. Results indicated an inhibition rate of approximately 91.95%, showcasing its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

A series of experiments involving various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability (up to 70% in some cases), suggesting strong anticancer properties .

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